Gaboxadol hydrochloride Gaboxadol hydrochloride Gaboxadol is a GABAA receptor agonist whose potency varies depending on the receptor subunit composition (partial agonist at α1β2γ2 (ED50 = 143 µM), full agonist at α5 (ED50 = 28-129 µM), and super agonist at α4β3δ (ED50 = 6 µM)). It also acts as an antagonist at ρ1 GABAC receptors (IC50 = 25 µM). Gaboxadol has been studied as a non-opioid analgesic and a novel hypnotic agent.
Gaboxadol, also referred to as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a GABA site agonist. It has great affinity to the δ subunit of extrasynaptic high-affinity GABAA receptors. Gaboxadol was first developed for the treatment of schizophrenia, epilepsy, primary insomnia and Huntington′s disease. It can easily cross the blood-brain barrier and is rapidly absorbed by the body.

Brand Name: Vulcanchem
CAS No.: 85118-33-8
VCID: VC21106795
InChI: InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
SMILES: C1CNCC2=C1C(=O)NO2.Cl
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol

Gaboxadol hydrochloride

CAS No.: 85118-33-8

Cat. No.: VC21106795

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

Gaboxadol hydrochloride - 85118-33-8

Specification

Description Gaboxadol is a GABAA receptor agonist whose potency varies depending on the receptor subunit composition (partial agonist at α1β2γ2 (ED50 = 143 µM), full agonist at α5 (ED50 = 28-129 µM), and super agonist at α4β3δ (ED50 = 6 µM)). It also acts as an antagonist at ρ1 GABAC receptors (IC50 = 25 µM). Gaboxadol has been studied as a non-opioid analgesic and a novel hypnotic agent.
Gaboxadol, also referred to as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a GABA site agonist. It has great affinity to the δ subunit of extrasynaptic high-affinity GABAA receptors. Gaboxadol was first developed for the treatment of schizophrenia, epilepsy, primary insomnia and Huntington′s disease. It can easily cross the blood-brain barrier and is rapidly absorbed by the body.

CAS No. 85118-33-8
Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride
Standard InChI InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Standard InChI Key ZDZDSZQYRBZPNN-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=O)NO2.Cl
Canonical SMILES C1CNCC2=C1C(=O)NO2.Cl
Appearance Assay:≥98%A crystalline solid

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